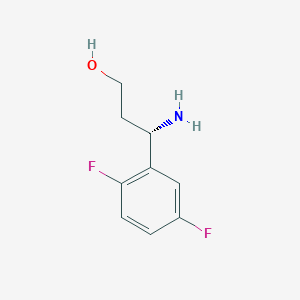
3-Amino-5-bromo-1-(3-fluoropropyl)-1,4-dihydropyridin-4-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Amino-5-bromo-1-(3-fluoropropyl)-1,4-dihydropyridin-4-one: is a chemical compound with the molecular formula C8H10BrFN2O and a molecular weight of 249.08 g/mol . This compound is known for its high purity and versatility, making it valuable in various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Amino-5-bromo-1-(3-fluoropropyl)-1,4-dihydropyridin-4-one typically involves multiple steps, including the bromination of a pyridine derivative, followed by the introduction of the amino and fluoropropyl groups. The reaction conditions often require specific catalysts and solvents to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to optimize efficiency and scalability. The use of automated systems and stringent quality control measures ensures the consistent production of high-purity material.
Chemical Reactions Analysis
Types of Reactions
Oxidation: This compound can undergo oxidation reactions, where it may be converted into various oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of reduced forms of the compound.
Substitution: The compound can participate in substitution reactions, where one or more of its atoms are replaced by other atoms or groups.
Common Reagents and Conditions
Oxidizing Agents: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reducing Agents: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution Reagents: Halogenating agents and nucleophiles are often employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various oxidized derivatives, while substitution reactions can produce a range of substituted compounds.
Scientific Research Applications
3-Amino-5-bromo-1-(3-fluoropropyl)-1,4-dihydropyridin-4-one has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound may be utilized in studies involving enzyme interactions and protein binding.
Industry: The compound’s unique properties make it valuable in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which 3-Amino-5-bromo-1-(3-fluoropropyl)-1,4-dihydropyridin-4-one exerts its effects involves its interaction with specific molecular targets and pathways These interactions can influence various biochemical processes, leading to the compound’s observed effects
Comparison with Similar Compounds
Similar Compounds
- 3-Amino-5-bromo-1-(3-chloropropyl)-1,4-dihydropyridin-4-one
- 3-Amino-5-bromo-1-(3-methylpropyl)-1,4-dihydropyridin-4-one
- 3-Amino-5-bromo-1-(3-ethylpropyl)-1,4-dihydropyridin-4-one
Uniqueness
Compared to similar compounds, 3-Amino-5-bromo-1-(3-fluoropropyl)-1,4-dihydropyridin-4-one stands out due to the presence of the fluoropropyl group, which can impart unique chemical and physical properties. This makes it particularly valuable in applications where these properties are advantageous.
Properties
Molecular Formula |
C8H10BrFN2O |
|---|---|
Molecular Weight |
249.08 g/mol |
IUPAC Name |
3-amino-5-bromo-1-(3-fluoropropyl)pyridin-4-one |
InChI |
InChI=1S/C8H10BrFN2O/c9-6-4-12(3-1-2-10)5-7(11)8(6)13/h4-5H,1-3,11H2 |
InChI Key |
KIWFMOAAFZAXSL-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C(=O)C(=CN1CCCF)Br)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-{[1-(3,4-Dichlorophenyl)ethyl]amino}propan-2-ol](/img/structure/B13066729.png)


![(4aR,7R,8S,8aR)-5-benzyl-2,2-dimethyl-4,4a,6,7,8,8a-hexahydro-[1,3]dioxino[5,4-b]pyridine-7,8-diol](/img/structure/B13066787.png)




![7-(Dimethoxymethyl)-5H,6H,7H,8H-imidazo[1,2-a]pyrimidine](/img/structure/B13066794.png)
amine](/img/structure/B13066795.png)

![3,4-Dimethyl-3H,4H,5H,6H,7H-imidazo[4,5-C]pyridine](/img/structure/B13066800.png)
![6',7'-Dihydro-5'H-spiro[cyclohexane-1,4'-thieno[3,2-c]pyridine]](/img/structure/B13066808.png)

